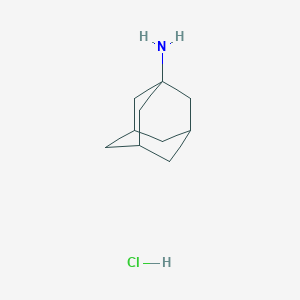

Amantadine hydrochloride

描述

- 它用于治疗帕金森病 及相关症状,例如某些药物引起的僵硬、震颤和不受控制的肌肉运动。

- 此外,它还可以用于治疗或预防成人和儿童的甲型流感 .

准备方法

合成路线: 盐酸金刚烷胺可以通过多种途径合成,包括涉及 的化学反应。

工业生产: 工业生产方法包括高效的合成和纯化工艺,以获得高质量的盐酸金刚烷胺。

化学反应分析

Key Chemical Reactions

- Ritter-type Reaction: This reaction is used to prepare N-(1-adamantyl)-formamide from 1-bromoadamantane, formamide, and sulfuric acid .

- Hydrolysis: N-(1-adamantyl)-formamide is hydrolyzed using hydrochloric acid to produce amantadine hydrochloride .

- Amination: 1-bromoadamantane undergoes direct amination with urea to yield amantadine, which is then converted to this compound .

Reaction Conditions and Optimization

- Temperature: The synthesis of N-(1-adamantyl)-formamide from 1-bromoadamantane, formamide, and sulfuric acid is carried out at 85 °C . For direct amination with urea, a temperature of 175 °C is used .

- Reaction Time: The reaction between 1-bromoadamantane, formamide, and sulfuric acid takes 5.5 hours . The direct amination with urea is completed in 1 hour .

- Molar Ratio: An effective molar ratio of urea to 1-bromo-adamantane is 3:1 .

Thermodynamics of Decomposition

This compound can decompose upon sublimation into 1-aminoadamantane and hydrogen chloride . The thermodynamic parameters for this reaction have been studied using quantum chemical computations :The enthalpy of this reaction at 0 K was calculated using the equation :Table 1: Thermodynamic Parameters of this compound Decomposition

| Parameter | Value |

|---|---|

| Enthalpy of reaction at 0 K | Calculated from total energies of reaction participants and their zero-point vibrational energies |

| Ideal gas state entropies and thermal enthalpies | Calculated by statistical thermodynamic method |

| Molecular and spectral parameters | Obtained in the study |

科学研究应用

FDA-Approved Indications

Amantadine is primarily indicated for:

- Parkinson's Disease : Used to manage symptoms such as bradykinesia, rigidity, and tremors.

- Drug-Induced Extrapyramidal Reactions : Effective in alleviating movement disorders caused by antipsychotic medications.

Non-FDA Approved Indications

Research has explored additional uses of amantadine, which include:

- Huntington's Disease : Clinical trials suggest potential benefits in reducing chorea, albeit with varying results .

- Multiple Sclerosis : It is used to combat fatigue associated with this condition .

- Restless Leg Syndrome : Some small studies indicate possible efficacy .

- Traumatic Brain Injury : Initial studies suggest it may aid recovery post-injury .

Parkinson's Disease

A review of clinical trials indicates that amantadine can significantly reduce dyskinesias in patients receiving levodopa therapy. For instance, a Cochrane review highlighted its role in managing motor fluctuations associated with Parkinson's disease .

Traumatic Brain Injury

A notable study published in 2012 reported that amantadine accelerated functional recovery in patients with severe traumatic brain injuries. However, it did not show significant overall improvement compared to placebo groups .

Autism Spectrum Disorder

A double-blind placebo-controlled study investigated amantadine's effects on behavioral disturbances in children with autism spectrum disorder. The findings suggested potential benefits but emphasized the need for further research to establish efficacy and safety profiles .

Pharmacokinetics and Dosage

Amantadine is available in various formulations:

- 100 mg oral capsules

- 50 mg/5 mL oral solution

- Extended-release formulations (e.g., Gocovri)

The pharmacokinetic profile indicates that amantadine has a half-life of approximately 10 to 30 hours, allowing for once or twice daily dosing depending on the formulation used .

Toxicity and Safety Profile

Research on the cytotoxicity of amantadine has shown that at lower doses (≤ 100 µM), it does not adversely affect cell viability. However, higher concentrations can lead to significant cellular damage and apoptosis in cultured cells . This information is critical when considering dosage adjustments for vulnerable populations.

作用机制

病毒抑制: 盐酸金刚烷胺通过影响离子通道(包括甲型流感病毒中的 )来抑制病毒进入宿主细胞。

脱壳抑制: 它干扰病毒脱壳,阻止其复制。

神经递质调节: 在帕金森病中,它作为 ,改善运动症状。

相似化合物的比较

独特性: 与其他抗病毒药物不同,盐酸金刚烷胺兼具抗病毒和抗帕金森特性。

生物活性

Amantadine hydrochloride, a compound initially developed as an antiviral agent against influenza A, has garnered attention for its diverse biological activities, including its role in treating Parkinson's disease and potential applications in various neurological disorders. This article delves into the biological activity of amantadine, examining its mechanisms of action, pharmacokinetics, clinical applications, and recent research findings.

-

Antiviral Activity :

- Amantadine acts primarily by inhibiting the M2 protein of the influenza A virus, which is crucial for viral uncoating and replication. This action prevents the release of viral genetic material into host cells, thereby blocking infection .

- It is ineffective against influenza B due to structural differences in the M2 protein .

-

Antiparkinsonian Effects :

- The drug exhibits mild antiparkinsonian activity by increasing dopamine release in the brain. It is a weak non-competitive antagonist of NMDA receptors, which may contribute to its ability to enhance dopaminergic neurotransmission .

- Amantadine does not possess direct anticholinergic activity but can produce anticholinergic-like side effects such as dry mouth and urinary retention .

- Neurological Applications :

Pharmacokinetics

- Absorption : Amantadine is well absorbed from the gastrointestinal tract with a bioavailability of approximately 90% .

- Distribution : The volume of distribution ranges from 3 to 8 L/kg, with about 67% protein binding in plasma .

- Metabolism : The drug undergoes minimal metabolism, primarily excreted unchanged via renal pathways .

- Half-Life : The mean half-life varies from 10 to 14 hours in healthy individuals but can extend to 7 to 10 days in those with renal impairment .

Clinical Applications and Case Studies

Amantadine has been studied across various clinical contexts:

- Parkinson's Disease : It is commonly used to alleviate symptoms associated with Parkinson's disease. A clinical study indicated that amantadine could improve motor functions in patients with Parkinson's disease .

- COVID-19 Treatment Trials :

| Trial Name | Objective | Status |

|---|---|---|

| COV-PREVENT | Prevention of progression in early COVID-19 | Ongoing |

| TITAN | Efficacy in moderate/severe COVID-19 patients | Terminated (no effect) |

| ACT | Randomized trial for non-hospitalized high-risk patients | Ongoing |

Research Findings

Recent studies have highlighted both the promise and limitations of amantadine:

- Effectiveness in Neurological Disorders : A case study reported improvements in frontal lobe dysfunction symptoms following amantadine treatment in brain injury patients, suggesting its broader neurological benefits beyond Parkinson's disease .

- Meta-Analyses on Chronic Conditions : Research has shown mixed results regarding amantadine's use in chronic hepatitis C treatment, indicating a need for further clinical trials to clarify its role .

- Ethical Considerations : The repurposing of amantadine for new indications raises ethical questions regarding clinical trial designs and patient safety during outbreaks like COVID-19 .

属性

IUPAC Name |

adamantan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLHOYHSEKDWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

768-94-5 (Parent) | |

| Record name | Amantadine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50874031 | |

| Record name | 1-Adamantanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

665-66-7 | |

| Record name | Amantadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=665-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amantadine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amantadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amantadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Adamantanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amantadine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMANTADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6Q1EO9TD0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Amantadine hydrochloride exerts its antiviral activity primarily by interfering with the M2 protein of influenza A virus. [, , , ] This interference prevents the release of infectious viral nucleic acid into the host cell, thus inhibiting viral replication. [, ] While the exact mechanism remains unclear, it is suggested that this compound targets the transmembrane domain of the M2 protein, hindering its function. [, ] In some cases, this compound has also been observed to disrupt virus assembly during replication. []

A: this compound is chemically designated as 1-adamantanamine hydrochloride. [, , ] Its molecular formula is C10H17N • HCl, and it has a molecular weight of 187.71. [, , ] Structurally, it is a tricyclo[3.3.1.13,7]decan-1-amine hydrochloride. []

A: this compound is a stable white or nearly white crystalline powder. [, , ] It demonstrates good solubility in water and is also soluble in alcohol and chloroform. [, , ] One study revealed the stability of this compound under various stress conditions, including boiling, acidic and alkaline hydrolysis, oxidation, and ultraviolet irradiation. [] These characteristics make it suitable for various formulations, including capsules and tablets. [, , , , ]

A: this compound is a stable compound, and its formulations typically aim to optimize its delivery and bioavailability. Common formulations include capsules and tablets. [, , ] Research has investigated the use of solid microneedles as a potential transdermal delivery system for this compound, but further research is needed. []

A: The widespread use of this compound and similar compounds has led to the emergence of resistant influenza A strains. [, ] These strains often exhibit mutations in the M2 protein, particularly at positions S31N, V27A, and L26F. [] These mutations alter the structure of the M2 channel, reducing this compound's binding affinity and, therefore, its effectiveness. [] This highlights the need for ongoing surveillance and development of new antiviral agents.

ANone: Various analytical techniques have been employed for the characterization and quantification of this compound in different matrices. These include:

- High-Performance Liquid Chromatography (HPLC): This method is widely used for determining the content of this compound in pharmaceutical formulations like tablets and capsules. [, , ] Different HPLC methods, including those coupled with evaporative light scattering detection (ELSD) [] and gradient elution with dual-wavelength detection [], have been successfully applied.

- Gas Chromatography (GC): GC, particularly when coupled with a flame ionization detector (FID), has proven effective for determining related substances and impurities in this compound samples. [, ] This method allows for the separation and identification of various impurities, ensuring product quality control.

- UV Spectrophotometry: Combined with chemometrics, UV spectrophotometry offers a rapid and straightforward approach for analyzing compound paracetamol and this compound mixtures. [, ] This method allows for the classification and identification of drugs, as well as component analysis.

- Microfluidic Chip Method with Contactless Conductivity Detection: This emerging technique provides a rapid and sensitive approach for quantifying this compound in tablets. [] The method offers advantages such as simplicity, speed, and reproducibility.

A: this compound exhibits good solubility in water, alcohol, and chloroform. [, , ] Its dissolution rate has been a focus of study, especially in the context of developing novel crystal forms and formulations. For example, a novel crystal form of paracetamol, when used in a compound formulation with this compound, demonstrated a dissolution rate exceeding 97%. [] This highlights the importance of exploring different solid-state forms and formulations to optimize the dissolution and bioavailability of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。